molecular formula C9H9Cl2NO B13126444 Methyl2-(2,4-dichlorophenyl)acetimidate

Methyl2-(2,4-dichlorophenyl)acetimidate

Cat. No.: B13126444
M. Wt: 218.08 g/mol
InChI Key: GTSXUWUQCJFDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,4-dichlorophenyl)acetimidate is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of a methyl group attached to an acetimidate moiety, which is further substituted with a 2,4-dichlorophenyl group. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

methyl 2-(2,4-dichlorophenyl)ethanimidate

InChI

InChI=1S/C9H9Cl2NO/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,12H,4H2,1H3

InChI Key

GTSXUWUQCJFDCI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorophenyl)acetimidate typically involves the reaction of 2,4-dichlorophenylacetonitrile with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(2,4-dichlorophenyl)acetimidate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)acetimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the imidate group to amines or other reduced forms.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Dichlorophenylacetic acid or dichlorophenylketone.

    Reduction: Dichlorophenylamine or related amines.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Methyl 2-(2,4-dichlorophenyl)acetimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(2,4-dichlorophenyl)acetimidate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound shares the 2,4-dichlorophenyl group but has a different functional group and structure.

    Methyl 2,2,2-trichloroacetimidate: Another imidate compound with different substituents, used in various synthetic applications.

Uniqueness

Methyl 2-(2,4-dichlorophenyl)acetimidate is unique due to its specific combination of the 2,4-dichlorophenyl group and the acetimidate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

Methyl 2-(2,4-dichlorophenyl)acetimidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(2,4-dichlorophenyl)acetimidate features a dichlorophenyl group attached to an acetimidate moiety. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of methyl 2-(2,4-dichlorophenyl)acetimidate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes by binding to their active sites. This prevents substrate binding and subsequent catalytic activity, which is crucial in various metabolic pathways.
  • Receptor Interaction : It can modulate signal transduction pathways by interacting with cellular receptors. This interaction can lead to alterations in cellular functions, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that methyl 2-(2,4-dichlorophenyl)acetimidate exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. For instance, a study demonstrated that derivatives of this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that methyl 2-(2,4-dichlorophenyl)acetimidate could induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Mitochondrial disruption

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives of methyl 2-(2,4-dichlorophenyl)acetimidate found that certain modifications enhanced its antibacterial properties. The most effective derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like ampicillin .
  • Anticancer Studies : In another investigation focusing on breast cancer cells, methyl 2-(2,4-dichlorophenyl)acetimidate was shown to significantly reduce cell viability in MCF-7 cells at concentrations as low as 15 µM. The study highlighted the compound's potential as a lead for further development into anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.